MIN-117 vs. Paroxetine: Comparative Effects on REM Sleep Architecture (Clinical Polysomnography)
In a Phase IIa clinical trial, polysomnographic recordings directly compared the effects of MIN-117 (0.5 mg and 2.5 mg) to those of paroxetine, a widely used SSRI, on sleep architecture. Paroxetine and most other marketed antidepressants are known to suppress rapid eye movement (REM) sleep, increasing REM sleep latency and reducing REM sleep duration [1]. In contrast, MIN-117 demonstrated preservation of sleep continuity and architecture and is therefore not expected to have detrimental effects on rapid eye movement (REM) sleep distribution and duration unlike most marketed antidepressants [1]. This is a clinically meaningful differentiation, as sleep disturbances are a core symptom of MDD and a common side effect that limits antidepressant adherence.
| Evidence Dimension | Effect on REM Sleep Architecture (Polysomnography) |
|---|---|
| Target Compound Data | Preserved REM sleep continuity and architecture; no detrimental effect on REM sleep distribution or duration |
| Comparator Or Baseline | Paroxetine (20 mg/day) and other marketed antidepressants |
| Quantified Difference | Qualitative difference: Preservation vs. Suppression of REM sleep |
| Conditions | Phase IIa, 6-week, randomized, double-blind, placebo- and positive-control trial in patients with moderate to severe MDD (N=84). |
Why This Matters
Preservation of REM sleep is a key differentiator for MIN-117, suggesting a superior tolerability profile regarding sleep disturbance, which can improve patient adherence and quality of life compared to standard SSRIs like paroxetine.
- [1] Minerva Neurosciences. (2016). Minerva Neurosciences Announces Positive Results in Phase IIA Trial of MIN-117 in Major Depressive Disorder. View Source
